Steric Bulk vs. Direct-Bound Cyclohexyl Analogs
The presence of a methylene spacer between the cyclohexyl rings and the phosphorus atom in Bis(cyclohexylmethyl)phosphinic chloride increases its effective steric bulk compared to dicyclohexylphosphinyl chloride (CAS 15873-72-0), where the cyclohexyl groups are directly attached. This is inferred from the predicted molecular volume and conformational flexibility imparted by the -CH2- linkers . The increased steric demand can be crucial for enhancing selectivity in catalytic cycles or extraction processes [1].
| Evidence Dimension | Predicted Molecular Volume and Conformational Flexibility |
|---|---|
| Target Compound Data | Contains two -CH2- cyclohexyl groups, providing greater rotational freedom and a larger steric footprint . |
| Comparator Or Baseline | Dicyclohexylphosphinyl chloride (CAS 15873-72-0) has cyclohexyl rings directly attached to phosphorus, resulting in a more rigid and conformationally constrained structure . |
| Quantified Difference | Quantitative data (e.g., computed Tolman cone angle) is not available in the public domain for these specific compounds. The difference is a qualitative, class-level inference based on structural analysis. |
| Conditions | Structural comparison of chemical formulas and SMILES strings [REFS-1, REFS-3]. |
Why This Matters
In applications like metal extraction or homogeneous catalysis, where steric tuning of the ligand environment is paramount for achieving high selectivity and yield, the distinct steric profile of Bis(cyclohexylmethyl)phosphinic chloride can be a decisive factor.
- [1] Chahal, S. P. (2010). Organophosphorus acids for hydrometallurgical extraction. The synthesis of di(2-methylcyclohexyl)-, di(3-methylcyclohexyl)-, di(4-methylcyclohexyl)-, di(3,5-dimethylcyclohexyl)-, di(4-t-butylcyclohexyl)-, di(cyclohexylmethyl)- and dicyclohexyl- phosphinic; cyclohexylmethyl monocyclohexylmethylphosphonic; di(2-methylcyclohexyl)-, di(4-methylcyclohexyl)-, di(cyclohexylmethyl)- and di(cyclohexylethyl)- phosphoric acids and their evaluation as potential hydrometallurgical extractants for cobalt or nickel. Doctoral thesis, University of Bradford. Retrieved from https://bradscholars.brad.ac.uk/handle/10454/4395 View Source
